molecular formula C8H14N4OS B1276211 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 847783-74-8

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No. B1276211
M. Wt: 214.29 g/mol
InChI Key: VYSYDSSGQZYSEK-UHFFFAOYSA-N
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Description

The compound 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse pharmacological activities. The specific compound is structurally related to various derivatives that have been synthesized and studied for their biological properties, including antinociceptive and antimicrobial activities .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the Mannich reaction, which is a three-component reaction involving a ketone or aldehyde, an amine, and a compound containing an active hydrogen atom. The structures of the synthesized compounds are confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (1H-NMR) spectroscopy . Although the exact synthesis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, it can be inferred that similar synthetic routes and characterization techniques would be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction studies. For instance, a compound with a morpholine and oxadiazole moiety was found to belong to the monoclinic system with specific lattice parameters, and the morpholine ring typically adopts a chair conformation . These structural analyses are crucial for understanding the conformation and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of various substituents on the triazole ring. These substituents can modulate the compound's ability to interact with biological targets or undergo further chemical transformations. The papers provided do not detail specific reactions of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, but they do suggest that the triazole and morpholine moieties are key functional groups that contribute to the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like morpholine can affect these properties by altering the compound's polarity and hydrogen bonding capability. The antimicrobial and antinociceptive activities of these compounds indicate that they possess the necessary chemical properties to interact with biological systems effectively .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Agents

  • Field : Pharmaceutical Research
  • Application : The compound is used as a potential neuroprotective and anti-neuroinflammatory agent .
  • Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : The compound is used as a promising anticancer agent .
  • Method : A series of novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Surface Enhanced Raman Scattering (SERS) Probe

  • Field : Analytical Chemistry
  • Application : The compound is used in the design of a SERS-based probe for fast and accurate detection of DNA markers .
  • Method : The compound is applied to a surface to enhance the Raman scattering effect, which is then used to detect DNA markers .
  • Results : The application of the compound in this way allows for the fast and accurate detection of DNA markers .

Aromatase Inhibitors

  • Field : Medicinal Chemistry
  • Application : The compound is used as a potential aromatase inhibitor . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
  • Method : The compound is designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors . Molecular docking studies are done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme .
  • Results : The results indicated that most of the synthesized compounds have proper selectivity against cancer cell lines .

Antifungal Agents

  • Field : Pharmaceutical Research
  • Application : The compound is used as a potential antifungal agent .
  • Method : The compound is designed based on the chemical structures of various marketed drugs like Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin and Loreclezole . The antifungal activity is evaluated by testing the compound against various fungal strains .
  • Results : The results indicated that most of the synthesized compounds have proper selectivity against fungal strains .

Antiviral Agents

  • Field : Medicinal Chemistry
  • Application : The compound is used as a potential antiviral agent .
  • Method : The compound is designed based on the chemical structures of various marketed drugs like Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin and Loreclezole . The antiviral activity is evaluated by testing the compound against various viral strains .
  • Results : The results indicated that most of the synthesized compounds have proper selectivity against viral strains .

Future Directions

Future research could focus on further exploring the synthesis, chemical reactions, and biological activities of “4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” and related compounds. This could include investigating their potential applications in medicine and other fields .

properties

IUPAC Name

4-ethyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-2-12-7(9-10-8(12)14)11-3-5-13-6-4-11/h2-6H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSYDSSGQZYSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=S)NN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171084
Record name 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

CAS RN

847783-74-8
Record name 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847783-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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